4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
The compound “4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It is related to a class of compounds that have been studied for their potential as anti-tubercular agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . These compounds were designed and synthesized as part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesis involved the reaction of the N - (benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. Single crystals were developed for some of the compounds, and their molecular interactions were studied using docking studies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the reaction of N - (benzenesulfonyl)cyanamide potassium salts with mercaptoheterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, one such compound, 1-[(Furan-2-yl)carbonyl]piperidin-4-one, is a solid .Scientific Research Applications
Synthesis and Structural Characterization
- Compounds related to "4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide" have been synthesized and characterized, highlighting their potential as candidates for drug development. For instance, methylbenzenesulfonamide derivatives have shown promise as CCR5 antagonists for HIV-1 infection prevention (Cheng De-ju, 2015).
Anticancer Activity
- Novel benzenesulfonamide derivatives have been synthesized with potential anticancer activities, evaluated against a panel of human tumor cell lines. These studies highlight the importance of structural modification in enhancing the anticancer efficacy of benzenesulfonamide compounds (J. Sławiński et al., 2012).
Carbonic Anhydrase Inhibition
- Ureido benzenesulfonamides incorporating triazine moieties have been investigated for their inhibitory activity against human carbonic anhydrase isoforms, showing potent inhibition especially against isoform IX, which is involved in cancer. Such compounds could be of interest for further medicinal/pharmacologic studies (Nabih Lolak et al., 2019).
Biological Evaluation for Other Therapeutic Targets
- Beyond anticancer and enzyme inhibition applications, certain benzenesulfonamide derivatives have been explored for their potential in treating various diseases. For example, compounds have been synthesized with potent inhibitory action against membrane-bound phospholipase A2, indicating potential for reducing myocardial infarction size (H. Oinuma et al., 1991).
Chemosensing and Bioimaging
- A colorimetric and fluorescence probe based on benzenesulfonamide structure has been developed for the selective detection of Sn2+ in aqueous solutions, demonstrating the versatility of benzenesulfonamide derivatives in analytical chemistry and bioimaging applications (P. Ravichandiran et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple pathways and their downstream effects.
Result of Action
Similar compounds have demonstrated various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Future Directions
Properties
IUPAC Name |
4-chloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3S/c18-15-3-5-17(6-4-15)24(21,22)19-12-14-7-9-20(10-8-14)13-16-2-1-11-23-16/h1-6,11,14,19H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUVJMRWFVKQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Cl)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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